4-Pentynoic Acid Methyl Ester-d3
Description
Properties
Molecular Formula |
C₆H₅D₃O₂ |
|---|---|
Molecular Weight |
115.15 |
Synonyms |
Methyl 4-Pentynoate-d3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pentynoic Acid Methyl Ester D3
Synthesis of the Unlabeled Precursor, 4-Pentynoic Acid Methyl Ester
The creation of the non-deuterated analog, 4-pentynoic acid methyl ester, is the foundational step. This synthesis involves two primary considerations: the formation of the methyl ester from the corresponding carboxylic acid and the construction of the carbon skeleton that features the terminal alkyne.
Esterification Reactions for Methyl Ester Formation
The conversion of 4-pentynoic acid to its methyl ester is typically achieved through standard esterification protocols. The most common and direct method is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, excess methanol is used, or water is removed as it is formed.
Alternative methods include reacting the carboxylate salt of 4-pentynoic acid with a methylating agent like methyl iodide or dimethyl sulfate. Another approach is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol in the presence of a non-nucleophilic base like pyridine.
| Esterification Method | Reagents | General Conditions |
| Fischer-Speier Esterification | 4-Pentynoic Acid, Methanol (excess) | Acid Catalyst (e.g., H₂SO₄), Reflux |
| Acyl Chloride Formation | 4-Pentynoic Acid, SOCl₂ or (COCl)₂ | Inert solvent, followed by Methanol/Pyridine |
| Carboxylate Alkylation | Sodium 4-pentynoate, Methyl Iodide | Polar aprotic solvent (e.g., DMF) |
Approaches to Introducing the Terminal Alkyne Moiety
The synthesis of the 4-pentynoic acid backbone itself is a critical aspect of forming the precursor. The terminal alkyne is a key functional group, and several synthetic routes can establish this moiety. libretexts.org
One common strategy involves the oxidation of the corresponding alcohol, 4-pentyn-1-ol (B147250). google.com Strong oxidizing agents like chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation) can effectively convert the primary alcohol to a carboxylic acid without affecting the alkyne. google.comchemicalbook.com
Another well-established method is the alkylation of a malonic ester. google.com In this approach, the sodium salt of diethyl malonate is reacted with propargyl bromide. The resulting product is then hydrolyzed to the dicarboxylic acid and subsequently heated to induce decarboxylation, yielding 4-pentynoic acid. google.com Other methods include the reaction of a Grignard reagent derived from a 4-halobutyne with carbon dioxide. google.com The double dehydrohalogenation of a vicinal or geminal dihalide is also a fundamental method for creating alkynes. libretexts.orgkhanacademy.org
Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Methyl Ester Position
The introduction of deuterium at the methyl ester group requires specific reagents and techniques to ensure the label is placed exclusively at the desired position.
Direct Esterification with Deuterated Methanol (CD₃OH)
The most direct and widely used strategy for synthesizing 4-Pentynoic Acid Methyl Ester-d₃ is the acid-catalyzed esterification of 4-pentynoic acid with deuterated methanol (CD₃OH). nih.govresearchgate.net This reaction is analogous to the Fischer esterification described for the unlabeled compound, but it employs a deuterated reagent to introduce the trideuteromethyl group.
The reaction mechanism involves the protonation (or deuteration, if a deuterated acid is used) of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the oxygen of CD₃OH. Subsequent transfer of a deuterium atom and elimination of a water molecule yield the deuterated ester. The high isotopic enrichment of commercially available CD₃OH (often >99.5% D) allows for the synthesis of a final product with very high isotopic purity. epo.org
Reaction Scheme: CH≡CCH₂CH₂COOH + CD₃OH --(H⁺)--> CH≡CCH₂CH₂COOCD₃ + H₂O
Alternative Deuteration Pathways for Ester Group
While direct esterification with CD₃OH is the most common method, other theoretical pathways exist. One could consider a transesterification reaction where the unlabeled methyl ester is reacted with an excess of CD₃OH in the presence of an acid or base catalyst. However, this is less atom-economical than starting from the carboxylic acid.
Another possibility involves the alkylation of the sodium or potassium salt of 4-pentynoic acid with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate. These reagents can deliver the CD₃ group directly to the carboxylate oxygen. While effective, these deuterated alkylating agents are often more expensive and may be less readily available than CD₃OH, making direct esterification the preferred industrial and laboratory method.
Optimization of Reaction Conditions for High Yield and Isotopic Purity
Achieving a high yield of 4-Pentynoic Acid Methyl Ester-d₃ with excellent isotopic purity requires careful optimization of the reaction conditions. researchgate.netsioc-journal.cn
For High Yield:
Catalyst: The choice and concentration of the acid catalyst in esterification are critical. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be used. The optimal loading must be determined to ensure a reasonable reaction rate without causing side reactions like polymerization or degradation of the alkyne.
Temperature and Time: The reaction is typically performed under reflux to increase the reaction rate. The optimal reaction time is determined by monitoring the disappearance of the starting carboxylic acid, often using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Equilibrium Shift: To drive the equilibrium towards the ester product, a significant excess of the deuterated methanol is used. Alternatively, a Dean-Stark apparatus can be employed to remove the water formed during the reaction.
For High Isotopic Purity:
Reagent Purity: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the starting deuterated methanol (CD₃OH). Using a source with the highest available deuterium content is paramount. nih.gov
Minimizing H/D Exchange: The reaction conditions should be chosen to minimize any potential for hydrogen-deuterium (H/D) exchange at undesired positions. The terminal alkyne proton of 4-pentynoic acid is weakly acidic (pKa ~25) and is generally stable under the acidic conditions of Fischer esterification. libretexts.org However, strongly basic conditions should be avoided as they could deprotonate the alkyne. chadsprep.com The use of anhydrous reagents and solvents is crucial to prevent the introduction of protic impurities that could reduce the isotopic enrichment of the methyl ester group.
A summary of key optimization parameters is presented in the table below.
| Parameter | Objective | Considerations | Typical Conditions |
| Reagent Ratio | High Yield | Drive equilibrium towards products | 3-10 equivalents of CD₃OH relative to carboxylic acid |
| Catalyst | High Yield | Maximize rate, minimize side reactions | Catalytic amount of H₂SO₄ or p-TsOH |
| Temperature | High Yield | Increase reaction rate | Reflux temperature of methanol (or deuterated methanol) |
| Isotopic Source | High Purity | Maximize deuterium incorporation | CD₃OH with >99.5% isotopic enrichment |
| Solvent/Reagents | High Purity | Avoid protic contamination | Anhydrous grade reagents and solvents |
Scalability Considerations and Green Chemistry Principles in Synthetic Route Design
The industrial production of fine chemicals like 4-Pentynoic Acid Methyl Ester-d3 presents a unique set of challenges that must be addressed to ensure a process is both economically viable and environmentally sustainable. clearsynth.com These challenges include managing energy consumption, minimizing waste, and utilizing non-hazardous materials. clearsynth.com When scaling up the synthesis of deuterated compounds, these considerations become even more critical due to the specialized reagents and reaction conditions often required. colab.ws
A plausible and common synthetic route to this compound involves the esterification of 4-pentynoic acid using a deuterated methyl source. A well-established method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In this case, 4-pentynoic acid would be reacted with methanol-d4 (B120146) (CD3OD) in the presence of a strong acid catalyst, such as sulfuric acid.
Scalability Considerations:
The transition of this synthesis from a laboratory setting to an industrial scale requires careful consideration of several factors:
Reaction Conditions: While Fischer esterification is a robust reaction, the use of a strong acid catalyst like sulfuric acid can lead to corrosion of steel reactors and require specialized equipment for large-scale production.
Reagent Cost and Availability: Deuterated reagents, such as methanol-d4, are significantly more expensive than their non-deuterated counterparts. The cost and availability of these starting materials are major determinants in the scalability of the synthesis.
Process Control: Maintaining optimal reaction conditions, such as temperature and pressure, is crucial for maximizing yield and purity on a large scale. Continuous flow chemistry offers a potential solution for better control and efficiency compared to traditional batch processes. colab.ws
Green Chemistry Principles:
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. organic-chemistry.org Applying these principles to the synthesis of this compound can help to mitigate its environmental impact.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. primescholars.com In the Fischer esterification of 4-pentynoic acid with methanol-d4, the primary byproduct is water (H2O), which has a low molecular weight. This results in a relatively high atom economy, a favorable characteristic from a green chemistry perspective.
Use of Catalysis: The use of a catalyst, rather than a stoichiometric reagent, is a core principle of green chemistry. organic-chemistry.org While the traditional Fischer esterification uses a catalytic amount of strong acid, exploring solid acid catalysts or enzymatic catalysts could offer greener alternatives. Enzymes, for instance, can offer high selectivity under mild reaction conditions, potentially reducing energy consumption and the formation of byproducts. nih.gov
Safer Solvents and Reagents: The ideal scenario is to minimize or eliminate the use of hazardous solvents. In the proposed synthesis, if an excess of methanol-d4 is used as both a reactant and a solvent, the need for an additional organic solvent is reduced. Methanol, however, is a flammable and toxic substance, prompting research into safer alternatives.
E-Factor: The E-factor is a metric that quantifies the amount of waste generated per unit of product. libretexts.org For fine chemical and pharmaceutical synthesis, E-factors can be quite high. libretexts.org By optimizing the reaction yield, recycling unreacted starting materials, and minimizing solvent use, the E-factor for the synthesis of this compound can be significantly reduced.
Advanced Spectroscopic and Structural Characterization of 4 Pentynoic Acid Methyl Ester D3
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the site and extent of isotopic labeling. The introduction of deuterium (B1214612) into the methyl ester group of 4-pentynoic acid methyl ester induces predictable changes in its NMR spectra.
Deuterium NMR (²H NMR) for Confirmation of Labeling Position and Isotopic Enrichment
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of successful labeling. For 4-Pentynoic Acid Methyl Ester-d3, a single resonance is expected in the ²H NMR spectrum, corresponding to the three equivalent deuterium atoms of the methyl group (-OCD₃). The chemical shift of this signal would be virtually identical to the proton chemical shift of the corresponding methyl group in the non-deuterated analogue, which is typically around 3.7 ppm. aocs.orglibretexts.org
The integration of this ²H signal allows for the determination of isotopic enrichment. The experiment must be conducted in a non-deuterated solvent to avoid a large solvent signal that could overwhelm the signal from the analyte. blogspot.com The natural abundance of deuterium is very low (approximately 0.015%), so a strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. magritek.com
Detailed Analysis of Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Constants
The ¹H and ¹³C NMR spectra of this compound would show distinct differences compared to the non-deuterated compound.
Proton (¹H) NMR Spectroscopy: The most significant change in the ¹H NMR spectrum would be the absence of the singlet corresponding to the methyl ester protons (-OCH₃), which typically appears around 3.7 ppm. aocs.orgnih.gov The signals for the other protons in the molecule (the methylene (B1212753) groups at C2 and C3, and the terminal alkyne proton at C5) would remain, although minor changes in their chemical shifts due to isotopic effects from the nearby deuterated group are possible.
Carbon (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (-OCD₃) would still be present. Its chemical shift would be similar to that of a non-deuterated methyl ester carbon (around 51-52 ppm), but it would exhibit a characteristic multiplet splitting pattern due to coupling with the three deuterium nuclei (spin I=1). vaia.comoregonstate.edu This would likely appear as a septet, following the 2nI+1 rule. The one-bond carbon-deuterium coupling constant (¹J_C-D) would be significantly smaller than the corresponding one-bond carbon-proton coupling constant (¹J_C-H). The other carbon signals in the molecule (C1-C5) would be largely unaffected, though minor isotopic shifts are possible.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Multiplicity |
| -OCD₃ | Absent | ~51.5 | - | Septet |
| -C(O)- | - | ~173 | - | Singlet |
| -CH₂-C(O)- | ~2.5-2.6 | ~33 | Triplet | Singlet |
| -CH₂-C≡ | ~2.4-2.5 | ~14 | Triplet | Singlet |
| -C≡CH | ~1.9-2.0 | ~82 | Singlet | Singlet |
| -C≡CH | ~1.9-2.0 | ~70 | Singlet | Singlet |
Note: Predicted chemical shifts are based on data for the non-deuterated analogue and similar compounds. Actual values may vary slightly.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition and isotopic purity of a molecule with high accuracy.
Isotopic Mass Confirmation and Determination of Isotopic Purity
The molecular formula of this compound is C₆H₅D₃O₂. The calculated monoisotopic mass would be higher than that of its non-deuterated counterpart (C₆H₈O₂) by approximately 3 Da, reflecting the mass of the three deuterium atoms. High-resolution mass spectrometry would be able to distinguish this mass difference with high precision, confirming the incorporation of three deuterium atoms. The isotopic purity can be assessed by comparing the intensity of the desired molecular ion peak with any residual M+0 (non-deuterated) or M+1, M+2 (partially deuterated) peaks.
Fragmentation Pathway Analysis to Elucidate Deuterium Location
The fragmentation pattern in mass spectrometry provides structural information. For methyl esters, a common fragmentation is the McLafferty rearrangement and cleavage alpha to the carbonyl group. whitman.edu In the case of this compound, the observation of a fragment ion corresponding to the loss of a deuterated methoxy (B1213986) radical (•OCD₃), resulting in an acylium ion [CH≡CCH₂CH₂CO]⁺, would confirm the location of the deuterium atoms on the methyl ester group. The m/z of this acylium ion would be the same as in the non-deuterated compound, while the fragment corresponding to the methoxy group would be 3 mass units heavier ([CD₃O]⁺).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies.
Infrared (IR) Spectroscopy: The most notable effect of deuteration in the IR spectrum of this compound would be the appearance of C-D stretching and bending vibrations at lower wavenumbers compared to the corresponding C-H vibrations of the non-deuterated compound. acs.orgcsbsju.eduyoutube.com The C-H stretching vibrations of a methyl group typically appear in the 2950-2850 cm⁻¹ region. The C-D stretching vibrations of the -OCD₃ group are expected to appear at a lower frequency, approximately in the 2200-2100 cm⁻¹ region. csbsju.edu Similarly, the C-H bending vibrations would also shift to lower wavenumbers. The other characteristic peaks, such as the C=O stretch of the ester (around 1740 cm⁻¹), the C≡C stretch (around 2120 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹), would remain largely unchanged. rsc.org
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy would also show the characteristic C-D vibrational modes at lower frequencies. cdnsciencepub.com Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, the symmetric C-D stretching of the -OCD₃ group would be observable. The alkyne C≡C stretching vibration would also be readily detected in the Raman spectrum.
Identification of Characteristic Vibrational Modes and Deuterium Isotope Effects
The most significant and readily identifiable vibrational modes are associated with the terminal alkyne group (C≡C-H) and the carbonyl group (C=O) of the ester. The C≡C stretching vibration typically appears as a weak to medium intensity band in the IR spectrum, while the ≡C-H stretching vibration gives rise to a sharp, characteristic band. The C=O stretching vibration is one of the most intense absorptions in the IR spectrum of this compound.
The primary deuterium isotope effect is observed in the vibrational modes involving the deuterated methyl group. The C-D stretching vibrations occur at lower frequencies compared to the corresponding C-H stretching vibrations due to the heavier mass of deuterium. This shift can be approximated by the relationship:
ν_C-D ≈ ν_C-H / √2
where ν_C-D and ν_C-H are the vibrational frequencies of the C-D and C-H bonds, respectively. Consequently, the symmetric and asymmetric stretching vibrations of the -CD₃ group are expected to be found in a different spectral region than those of a non-deuterated methyl group. Similarly, the bending vibrations (scissoring, rocking, wagging, and twisting) of the -CD₃ group will also be shifted to lower wavenumbers.
A comparative analysis of the vibrational spectra of 4-pentynoic acid methyl ester and its d3-isotopologue is crucial for unequivocally assigning these modes. The table below presents a summary of the expected characteristic vibrational frequencies and the anticipated shifts upon deuteration.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) (Non-deuterated) | Expected Wavenumber Range (cm⁻¹) (d3-deuterated) | Isotope Effect Observation |
| ≡C-H Stretch | Alkyne | 3300 - 3250 | 3300 - 3250 | No significant shift expected as the deuteration is on the ester group. |
| C-H Stretch (Alkyl) | CH₂ | 2950 - 2850 | 2950 - 2850 | No significant shift expected. |
| C-H Stretch (Methyl) | -OCH₃ | 2990 - 2940 (asymmetric), 2890 - 2840 (symmetric) | Not Applicable | These bands are replaced by C-D stretching vibrations. |
| C-D Stretch (Methyl) | -OCD₃ | Not Applicable | ~2250 - 2050 | Appearance of new bands at lower frequencies, confirming deuteration. The shift is a direct consequence of the heavier deuterium atom. |
| C≡C Stretch | Alkyne | 2150 - 2100 | 2150 - 2100 | Minimal to no shift expected. |
| C=O Stretch | Ester | 1750 - 1735 | 1750 - 1735 | A very small shift might be observed due to electronic effects, but it is generally not significant. |
| C-O-C Stretch | Ester | 1300 - 1000 | 1300 - 1000 | Shifts in these vibrations are expected due to the coupling with the deuterated methyl group. |
| C-H Bend (Methyl) | -OCH₃ | 1465 - 1440 (asymmetric), 1380 - 1365 (symmetric) | Not Applicable | These bands are replaced by C-D bending vibrations. |
| C-D Bend (Methyl) | -OCD₃ | Not Applicable | ~1050 - 950 | Appearance of new bending mode absorptions at lower frequencies. |
Note: The presented wavenumber ranges are approximate and can be influenced by the molecular environment and conformational state.
Conformational Analysis using Vibrational Signatures
The flexibility of the alkyl chain in this compound allows for the existence of multiple conformational isomers in the gas and liquid phases. These conformers arise from rotation around the C-C and C-O single bonds. Vibrational spectroscopy, particularly when combined with computational methods, can be a sensitive probe of this conformational landscape.
Different conformers will exhibit distinct vibrational spectra, although the differences may be subtle. The positions and intensities of certain vibrational bands, especially those associated with the skeletal modes of the molecule (C-C stretching and bending), can be conformation-dependent. For instance, the coupling between the C-O-C stretching modes and the alkyl chain vibrations can vary between different spatial arrangements of the molecule.
The analysis often focuses on specific regions of the spectrum that are known to be sensitive to conformational changes. By comparing the experimental spectrum with theoretically calculated spectra for different possible conformers (e.g., using Density Functional Theory, DFT), it is possible to identify the conformers present and, in some cases, estimate their relative populations.
For this compound, the key rotational bonds that determine the major conformers are the C2-C3, C3-C4, and O-C(methyl) bonds. The orientation of the ester group relative to the alkyl chain is of particular interest. The table below outlines a hypothetical conformational analysis scenario.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C3-C2-C(O)-O) | Expected Relative Energy (kcal/mol) | Key Vibrational Signature (Hypothetical) |
| A | Anti (~180°) | Syn (~0°) | 0.00 (most stable) | A distinct set of peaks in the 1300-1100 cm⁻¹ region corresponding to coupled C-C and C-O stretching modes. |
| B | Gauche (~60°) | Syn (~0°) | 0.5 - 1.0 | A noticeable shoulder or a separate peak appearing on the lower frequency side of the main C-O-C stretching band. |
| C | Anti (~180°) | Anti (~180°) | 1.5 - 2.5 | A shift in the C=O stretching frequency by a few wavenumbers and changes in the intensity of certain CH₂ rocking or twisting modes. |
Note: This table is illustrative. Actual conformational energies and vibrational signatures would require detailed computational modeling and experimental verification.
The study of these vibrational signatures in jet-cooled environments can be particularly informative, as the cooling process can trap molecules in their lowest energy conformations, leading to a simplification of the spectra and facilitating more straightforward assignments. The deuteration in the methyl ester group of this compound, while primarily affecting the vibrations of that group, can also subtly influence the conformational preferences and the corresponding vibrational signatures throughout the molecule.
Applications of 4 Pentynoic Acid Methyl Ester D3 in Organic Synthesis
Utilization as a Key Building Block in Complex Molecule Synthesis
The unique structure of 4-pentynoic acid methyl ester-d3, featuring both a terminal alkyne and a deuterated methyl ester, makes it a valuable precursor in the synthesis of complex molecules. Its bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures.
Precursor to Natural Products and Bioactive Molecule Intermediates
While direct synthesis of natural products using this compound is not extensively documented, its non-deuterated counterpart, 4-pentynoic acid, serves as a precursor in the synthesis of various natural products and bioactive molecules. chemicalbook.com The terminal alkyne can be elaborated into different functional groups, and the carboxylic acid (or its ester) can participate in cyclization or coupling reactions. For instance, the core structures of some prostaglandins (B1171923) and other lipid-based signaling molecules contain five-carbon chains that could conceptually be derived from 4-pentynoic acid. The introduction of the d3-methyl group would allow for the synthesis of isotopically labeled versions of these molecules, which are invaluable tools for studying their metabolic pathways and mechanisms of action.
Synthesis of Modified Lipids and Fatty Acid Derivatives
The synthesis of modified lipids and fatty acid derivatives is an area where this compound finds significant application. nih.gov The terminal alkyne can be used as a reactive handle for attaching these molecules to other entities or for creating more complex lipid structures. The d3-methyl ester provides a stable isotopic label for tracking the metabolism and distribution of these modified lipids in biological systems. nih.gov This is particularly useful in lipidomics research, where understanding the fate of specific fatty acids is crucial. The synthesis often involves the esterification of a hydroxyl-containing molecule with 4-pentynoic acid, followed by further transformations of the alkyne group. iastate.edu
Participation in Chemoselective Reactions Involving the Terminal Alkyne
The terminal alkyne of this compound is a highly versatile functional group that can participate in a variety of chemoselective reactions. These reactions allow for the specific modification of the alkyne without affecting the ester functionality, providing a powerful tool for molecular construction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govprecisepeg.com this compound can readily participate in this reaction, with its terminal alkyne reacting with an organic azide (B81097) in the presence of a copper(I) catalyst. This reaction is widely used to link the this compound moiety to other molecules, such as peptides, carbohydrates, or polymers, creating complex conjugates with diverse applications. rsc.org The resulting triazole ring is stable and serves as a robust linker.
Table 1: Examples of CuAAC Reactions with Alkyne-Containing Molecules
| Alkyne Substrate | Azide Partner | Catalyst System | Product Type | Reference |
| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | nih.gov |
| 1-Iodoalkyne | Organic Azide | CuI | 1,4,5-trisubstituted-1,2,3-triazole | nih.gov |
| Peptide-alkyne | Azido-sugar | Cu(I) | Glycopeptide | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. nih.gov The terminal alkyne of this compound can participate in several of these reactions.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction would allow for the direct attachment of an aryl or vinyl group to the terminal carbon of the alkyne in this compound, leading to the formation of internal alkynes.
The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgmdpi.com While the terminal alkyne of this compound is not a direct substrate for the classical Heck reaction, it can be transformed into a suitable coupling partner. For instance, hydroboration of the alkyne can generate a vinylborane, which can then participate in a Suzuki coupling, a related palladium-catalyzed reaction. Alternatively, under specific conditions, direct coupling of alkynes in Heck-type reactions can occur. researchgate.netresearchgate.net
Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Alkyne-Related Substrate | Coupling Partner | Catalyst System | Bond Formed | Reference |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Base | C(sp)-C(sp²) | thieme-connect.de |
| Heck | Alkene (derived from alkyne) | Aryl/Vinyl Halide | Pd catalyst, Base | C(sp²)-C(sp²) | organic-chemistry.orgmdpi.com |
Cyclization Reactions to Form Lactones and Heterocycles
The presence of both an alkyne and an ester group in this compound allows for intramolecular cyclization reactions to form various cyclic compounds, most notably lactones. researchgate.netorganic-chemistry.org These reactions can be promoted by various catalysts, including transition metals like iridium and rhodium. researchgate.net The cyclization typically involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack by the oxygen atom of the ester carbonyl group (or the corresponding carboxylic acid after hydrolysis). This leads to the formation of a five-membered γ-lactone ring. The specific product formed can be influenced by the reaction conditions and the catalyst used. For example, the cyclization of 4-pentynoic acid can yield γ-methylene-γ-butyrolactone. researchgate.net The deuterated methyl group would remain intact in the resulting lactone, providing an isotopic label for further studies. This methodology is a valuable route to functionalized lactones, which are important structural motifs in many natural products and pharmaceuticals. mdpi.comnih.gov
Transformations of the Ester Moiety for Functional Group Interconversion
The methyl-d3 ester group in this compound can be readily transformed into a carboxylic acid or a primary alcohol through standard organic reactions. These conversions are fundamental in synthetic chemistry and provide access to a range of deuterated compounds.
Hydrolysis to Deuterated 4-Pentynoic Acid
The hydrolysis of the methyl ester functionality in this compound yields 4-pentynoic acid and methanol-d3 (B56482). This reaction can be effectively carried out under either acidic or basic conditions.
Under acidic conditions, the reaction is typically performed by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgstudysmarter.co.uk The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.comaakash.ac.in Tautomerization and elimination of methanol-d3 result in the formation of the protonated carboxylic acid, which is then deprotonated by water to yield the final product and regenerate the acid catalyst. libretexts.orgyoutube.com
Alternatively, base-catalyzed hydrolysis, also known as saponification, can be employed. This method typically involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide-d3 anion, a poor leaving group. An acid workup is then required to protonate the resulting carboxylate salt to furnish the final carboxylic acid product.
A representative acid-catalyzed hydrolysis reaction is depicted below:
Reaction Scheme: Acid-Catalyzed Hydrolysis
![Image of the acid-catalyzed hydrolysis of this compound to 4-Pentynoic Acid and Methanol-d3]
| Reactant | Reagents and Conditions | Product | Byproduct | Typical Yield |
| This compound | H₂O, H₂SO₄ (catalytic), Heat | 4-Pentynoic Acid | Methanol-d3 | Generally high |
Reduction to Deuterated Alcohols
The ester moiety of this compound can be reduced to a primary alcohol, yielding 4-pentyn-1-ol (B147250) and methanol-d3. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.orgmasterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide-d3 anion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide. A subsequent aqueous workup, often with a dilute acid, protonates the alkoxide to yield the final product, 4-pentyn-1-ol. ucalgary.ca
A well-documented procedure for a similar transformation is the reduction of ethyl 4-pentynoate to 4-pentyn-1-ol, which proceeds in high yield. orgsyn.org The same conditions can be applied to the methyl-d3 ester.
Reaction Scheme: Reduction with Lithium Aluminum Hydride
![Image of the reduction of this compound to 4-Pentyn-1-ol and Methanol-d3 using LiAlH4]
| Reactant | Reagents and Conditions | Product | Byproduct | Reported Yield |
| This compound | 1. LiAlH₄, Diethyl Ether or THF2. H₃O⁺ workup | 4-Pentyn-1-ol | Methanol-d3 | 75-85% orgsyn.org |
Table 2: Conditions for the reduction of the ester moiety to a primary alcohol. The yield is based on the reported reduction of the analogous ethyl ester. orgsyn.org
Mechanistic Investigations Employing 4 Pentynoic Acid Methyl Ester D3 As an Isotopic Probe
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for gaining insight into the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kL/kH). By measuring the KIE of reactions involving 4-Pentynoic Acid Methyl Ester-d3, researchers can probe the involvement of the methyl ester group in critical steps of a reaction mechanism.
Primary and Secondary Deuterium (B1214612) Isotope Effects in Rate-Limiting Steps
Deuterium KIEs are classified as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. These effects are typically large, with kH/kD values often ranging from 2 to 7. In the context of this compound, a primary KIE would be expected if the C-D bond of the methyl ester is cleaved during the slowest step of the reaction.
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. These effects are generally smaller than primary KIEs, with typical kH/kD values around 1.0 to 1.4. SKIEs can provide valuable information about changes in hybridization or the electronic environment at the labeled position during the reaction. For instance, a change in hybridization from sp3 to sp2 at the carbon bearing the deuterium often leads to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1).
Transition State Analysis Through Isotopic Perturbations
The magnitude of the KIE is highly sensitive to the structure and vibrational frequencies of the transition state. By analyzing the KIE for reactions of this compound, chemists can infer details about the geometry and bonding within the transition state. For example, a large primary KIE suggests a transition state where the C-D bond is significantly weakened. Conversely, a small or inverse KIE can indicate a more reactant-like or product-like transition state, respectively. These isotopic perturbations provide a window into the fleeting moments of a chemical reaction that are often inaccessible through other experimental techniques.
Tracing Carbon Skeleton Rearrangements and Atom Flux
Isotopic labeling is an indispensable method for tracing the pathways of atoms and functional groups during complex molecular rearrangements. By using this compound, researchers can follow the fate of the deuterated methyl group throughout a reaction. This is particularly useful in reactions where the carbon skeleton of the molecule is altered, such as in certain pericyclic reactions or skeletal isomerizations.
By analyzing the distribution of the deuterium label in the reaction products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to map the movement of the methyl ester group. This information can definitively distinguish between proposed mechanistic pathways that might otherwise be indistinguishable.
Investigating Catalytic Cycles and Active Site Dynamics in Organometallic Reactions
Organometallic catalysis often involves intricate catalytic cycles with multiple elementary steps. Isotopic labeling with compounds like this compound can be instrumental in unraveling these complex cycles. For instance, in a cross-coupling reaction, the deuterated methyl ester can act as a spectator label to confirm that it remains intact throughout the catalytic process or as an active participant whose isotopic signature reveals key steps like oxidative addition or reductive elimination.
Furthermore, KIE studies using this compound can shed light on the nature of the active catalytic species and the dynamics within the catalyst's active site. The interaction of the deuterated substrate with the metal center can influence the observed KIE, providing insights into the steric and electronic environment of the catalyst. For example, a significant KIE might indicate that the substrate is tightly bound in the active site during the rate-limiting step.
Below is a hypothetical data table illustrating the kind of data that could be generated from such studies:
| Reaction Type | Substrate | kH/kD | Inferred Mechanistic Detail |
| Ester Hydrolysis | 4-Pentynoic Acid Methyl Ester | 1.02 | No C-H bond cleavage in the rate-determining step |
| Palladium-Catalyzed Cross-Coupling | This compound | 1.25 | Change in hybridization at the methyl group in the transition state |
| Claisen Rearrangement | Allyl 4-pentynoate-d3 (derived from the ester) | 0.95 | Inverse KIE suggesting a more constrained transition state |
Applications in Chemical Biology and Biochemistry Non Human/non Clinical
Substrate Probing in Enzyme Mechanistic Studies In Vitro
In the controlled environment of in vitro studies, this compound provides a powerful means to explore the intricacies of enzyme function.
The terminal alkyne of 4-pentynoic acid and its derivatives is a key functional group for probing the mechanisms of certain enzymes, particularly those that catalyze oxidation reactions, such as cytochrome P450s. nih.gov This functionality can lead to mechanism-based inactivation (MBI), where the enzyme converts the substrate into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inhibition. nih.govresearchgate.net The process unfolds as the enzyme, for instance, a P450, attempts to hydroxylate the alkyne, which can lead to the formation of a highly reactive ketene (B1206846) intermediate. This intermediate can then acylate a nucleophilic amino acid residue within the active site, effectively disabling the enzyme. nih.gov
The deuterium (B1214612) labeling on the methyl ester group of 4-Pentynoic Acid Methyl Ester-d3 is crucial for distinguishing the probe from endogenous molecules and its metabolites via mass spectrometry. While the d3-methyl group is not typically involved in the alkyne-mediated inactivation, its presence allows for precise tracking and quantification, ensuring that the observed effects are unequivocally linked to the administered probe. nih.gov
Table 1: Functional Groups Known for Mechanism-Based Inactivation (MBI)
| Functional Group | Reactive Intermediate | Mechanism of Inactivation |
|---|---|---|
| Terminal Alkyne | Ketene, Alkene radical | Covalent modification of active site amino acids. |
| Furan | cis-enedial | Covalent binding to nucleophilic residues (e.g., Lysine). researchgate.net |
| Thiophene | Thiophene-S-oxide | Covalent modification of the apoprotein or heme. nih.gov |
| Alkylamine | Nitrosoalkane | Forms a quasi-irreversible complex with the heme iron. researchgate.net |
The dual-functional nature of this compound allows for detailed characterization of enzyme-substrate interactions. The terminal alkyne serves as a reporter group that can be modified after an enzymatic reaction using "click chemistry". nih.gov For example, an enzyme like a fatty acid acyltransferase might transfer the 4-pentynoyl group to a protein substrate. Following this reaction, an azide-containing fluorescent dye can be covalently attached to the alkyne handle. researchgate.net This allows for the visualization of the modified protein, confirming the enzymatic activity and identifying the substrate. iris-biotech.de
Metabolic Tracing in Model Biological Systems (e.g., Cell Cultures, Microorganisms, Plants)
Stable isotope labeling is a cornerstone technique for studying metabolism. bioscientifica.com Analogs like this compound are introduced into model systems to trace their transformation and incorporation into various biomolecules. nih.gov
In a typical metabolic tracing experiment, a model system, such as a mammalian cell culture, is incubated with this compound. nih.gov As the cells metabolize the compound, the 4-pentynoyl moiety, marked by its alkyne and the d3-label (if the ester is carried through), is incorporated into more complex lipids like triglycerides and phospholipids. nih.govnih.gov
Researchers can harvest the cells at different time points, extract the lipids, and analyze them using mass spectrometry. isotope.com The unique mass of the deuterium label allows for the unambiguous detection of metabolites derived from the probe. nih.govfrontiersin.org By tracking the appearance of the label in different lipid species over time, it is possible to map out biosynthetic pathways and calculate metabolic flux—the rate at which metabolites flow through a pathway. nih.gov This provides quantitative insights into the dynamics of lipid metabolism under various conditions. nih.gov For example, this method has been used to demonstrate fatty acylation of proteins involved in plant immunity. researchgate.net
Table 2: Hypothetical Results of a Metabolic Tracing Experiment in Cell Culture
| Time Point | Labeled Precursor Detected (Relative Abundance) | Labeled Phospholipid Detected (Relative Abundance) | Labeled Triglyceride Detected (Relative Abundance) |
|---|---|---|---|
| 0 hr | 100% | 0% | 0% |
| 2 hr | 75% | 15% | 10% |
| 6 hr | 40% | 35% | 25% |
| 12 hr | 10% | 40% | 50% |
Use as a Bioorthogonal Chemical Probe for Labeling Biomolecules in Cell-Free Systems
The term "bioorthogonal" refers to a chemical reaction that can occur in a complex biological environment without interfering with native biochemical processes. acs.org The reaction between a terminal alkyne and an azide (B81097), often called "click chemistry," is a premier example of a bioorthogonal reaction. nih.govnih.gov
In cell-free systems, which consist of purified enzymes or cell lysates, this compound is used as a substrate to tag biomolecules. researchgate.net For instance, an acyltransferase enzyme can be incubated with its protein target and this compound. The enzyme will transfer the 4-pentynoyl group onto the protein. Subsequently, a reporter molecule, such as a fluorescent dye or a biotin (B1667282) affinity tag carrying an azide group, is added to the mixture. iris-biotech.de In the presence of a copper(I) catalyst (for the copper-catalyzed azide-alkyne cycloaddition, or CuAAC), the azide reporter "clicks" onto the alkyne handle now attached to the protein. researchgate.net This newly labeled protein can then be easily detected by fluorescence imaging or enriched for further analysis using biotin-streptavidin affinity purification. nih.gov This approach provides a highly specific and sensitive method for detecting enzyme activity and identifying substrates in vitro. frontiersin.org
Table 3: Common Components for a Cell-Free Bioorthogonal Labeling Assay
| Component | Function | Example |
|---|---|---|
| Alkyne Probe | Substrate for enzyme; provides the chemical handle. | This compound |
| Enzyme | Catalyst that attaches the probe to a target. | Acyltransferase, Glycosyltransferase |
| Target Biomolecule | The molecule to be labeled. | Protein, Lipid, Polysaccharide |
| Azide Reporter | Molecule for detection or purification. | Azide-Fluor 545, Azido-Biotin |
| Catalyst (for CuAAC) | Accelerates the click reaction. | Copper(I) sulfate, TBTA ligand |
Emerging Research and Future Perspectives on 4 Pentynoic Acid Methyl Ester D3
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-Pentynoic Acid Methyl Ester-d3 involves the strategic introduction of deuterium (B1214612) and the formation of an ester from its corresponding carboxylic acid. Research in this area is increasingly focused on developing methods that are not only efficient but also environmentally benign.
Conventional synthesis would likely involve the esterification of 4-pentynoic acid. chemicalbook.comsigmaaldrich.com A common laboratory method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with a deuterated alcohol, in this case, methanol-d4 (B120146) (CD3OD), in the presence of an acid catalyst. libretexts.org Evidence from isotopic labeling experiments, such as using oxygen-18 labeled alcohol, has been crucial in confirming the mechanism of this long-established reaction. libretexts.org
Modern advancements aim to improve upon these traditional methods by exploring greener alternatives. nih.gov For instance, the Steglich esterification, which is known for its mild reaction conditions, can be adapted using greener solvents like acetonitrile (B52724) instead of hazardous chlorinated or amide solvents. nih.gov This approach offers comparable rates and yields while simplifying product purification. nih.gov Another avenue involves the use of deuterated reagents, such as deuterated methanol (B129727), in synthetic schemes. simsonpharma.com
Sustainable approaches also consider the synthesis of the 4-pentynoic acid precursor itself. chemicalbook.com This can be achieved through methods like the double elimination of dihaloalkanes, a process known as dehydrohalogenation. libretexts.orglibretexts.org The development of catalytic systems that can perform these transformations under milder conditions with less waste is a key goal for future research.
| Synthetic Method | Description | Key Features | Sustainability Aspect |
| Fischer Esterification | Reaction of 4-pentynoic acid with methanol-d4 (CD3OD) using an acid catalyst. libretexts.org | Well-established, uses deuterated alcohol as the deuterium source. | Can be optimized with recyclable catalysts and energy-efficient conditions. |
| Steglich Esterification | Coupling of 4-pentynoic acid and methanol-d4 using a coupling agent like DCC, often with a catalyst. | Mild conditions, high yields. nih.gov | Can be performed in greener solvents like acetonitrile, reducing reliance on hazardous solvents. nih.gov |
| Synthesis from Deuterated Precursors | Utilizing starting materials that already contain the deuterium label. simsonpharma.com | Allows for precise placement of the isotopic label. | Depends on the sustainable synthesis of the deuterated precursors themselves. |
| Continuous Flow Deuteration | In-situ generation of deuterium gas from D₂O for catalytic deuteration reactions. thalesnano.com | Enhanced safety and control, high purity of deuterium gas. thalesnano.com | Reduces the need to handle and transport pressurized deuterium gas. |
Exploration of New Catalytic Systems for Functionalization and Derivatization
The dual functionality of this compound, possessing both a terminal alkyne and an ester group, opens up a vast chemical space for derivatization. The terminal alkyne is particularly reactive and serves as a handle for numerous catalytic transformations. mdpi.com
Research is actively exploring a variety of recyclable catalytic systems to enhance the efficiency and sustainability of alkyne functionalization. mdpi.com These include:
Palladium-catalyzed reactions : Palladium catalysts are effective for coupling reactions, such as those involving 1-bromo-1-alkynes to form ynenol lactones, and for carbonylative carboperfluoroalkylation of alkynes. sigmaaldrich.comacs.org
Copper-catalyzed reactions : Copper catalysts are widely used for azide-alkyne cycloaddition ("click chemistry") and homocoupling of terminal alkynes to form 1,3-diynes. mdpi.com
Rhodium and Ruthenium Catalysis : These metals are used in annulative cyclization reactions where alkynes are coupled with other molecules to form complex heterocyclic structures. acs.org
Nanoporous Gold Catalysis : Nanoporous gold has shown unique catalytic performance in activating covalent bonds, including the diborylation of alkynes. acs.org
The development of heterogeneous catalysts, such as those supported on silica, graphitic carbon, or within metal-organic frameworks (MOFs), is a major focus. mdpi.com These systems combine the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. mdpi.com
| Catalyst Type | Reaction Class | Example Transformation | Reference |
| Palladium (Pd) | Cross-Coupling, Cyclization | Reaction with 1-bromo-1-alkynes to yield ynenol lactones. | sigmaaldrich.com |
| Copper (Cu) | Cycloaddition, Coupling | Azide-alkyne cycloaddition (Click Chemistry). | mdpi.com |
| Rhodium (Rh) | Annulation | Synthesis of γ-carbolines from indolyl azines and internal alkynes. | acs.org |
| Nickel (Ni) | Hydroarylation | Hydroarylation of internal alkynes with organoboron reagents. | acs.org |
| Nanoporous Gold (AuNPore) | Diborylation | Stereoselective diborylation of alkynes with B₂pin₂. | acs.org |
Integration into Advanced Materials Science and Polymer Chemistry
Isotopically labeled compounds, particularly deuterated ones, are invaluable in materials and polymer science. acs.org The significant difference in neutron scattering length between hydrogen (protium) and deuterium allows neutron scattering techniques to be a powerful tool for investigating the structure and dynamics of polymers in ways other methods cannot. acs.org
This compound can serve as a deuterated monomer or a precursor to such monomers. Its incorporation into a polymer chain allows researchers to:
Probe Polymer Conformation : By selectively labeling parts of a polymer chain or one polymer in a blend, small-angle neutron scattering (SANS) can reveal detailed information about chain dimensions, conformation, and phase separation.
Study Polymer Dynamics : Techniques like neutron spin echo (NSE) can track the motion of deuterated segments, providing insights into polymer diffusion, relaxation, and the glass transition.
Enhance Material Properties : The replacement of hydrogen with deuterium can increase the oxidative and thermal stability of polymers due to the stronger C-D bond compared to the C-H bond. dtic.mil This has potential applications in creating more durable materials for specialized environments. dtic.mil
The terminal alkyne functionality also allows for the facile attachment of this deuterated tag to existing polymers via click chemistry, providing a versatile method for labeling materials post-synthesis. tcichemicals.com For instance, deuterated polystyrene has been used as a stable target material in specialized applications due to its high deuterium fraction and ease of processing. researchgate.net
Expanding the Scope of Mechanistic Studies to More Complex Chemical Systems
The primary utility of deuterium-labeled compounds in organic chemistry is for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). wikipedia.org A KIE is the change in reaction rate observed when an atom in the reactants is replaced with one of its isotopes. wikipedia.org
The specific labeling in this compound (on the methyl ester group) makes it an ideal probe for studying reactions involving the ester functionality. Since the C-D bonds are not broken during many reactions at the ester's carbonyl group (e.g., hydrolysis), the observed effect is a secondary kinetic isotope effect (SKIE). wikipedia.org SKIEs, though smaller than primary KIEs, provide valuable information about changes in hybridization at the reacting center in the transition state. wikipedia.org
This compound can be used to investigate the mechanisms of:
Ester Hydrolysis : To determine the nature of the transition state in acid- or base-catalyzed hydrolysis.
Transesterification : To probe the mechanism of alcohol exchange reactions.
Enzymatic Reactions : To understand how enzymes that process esters accommodate substrates and to clarify their catalytic mechanisms. thalesnano.com
Deuterium labeling experiments, often analyzed by NMR, can also directly trace the path of atoms through a complex reaction sequence, providing definitive evidence for proposed mechanistic pathways. acs.orgnih.gov
Innovation in Analytical Techniques for Enhanced Detection and Quantification
The accurate analysis of deuterated compounds like this compound is critical for its application. Determining the isotopic purity and the precise location of the deuterium atoms is essential for interpreting experimental results. bvsalud.orgrsc.org
The principal analytical methods employed are:
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular weight with high accuracy, which allows for the calculation of isotopic enrichment. rsc.org Using deuterated compounds as internal standards in MS-based quantitative analyses significantly improves accuracy and reliability. thalesnano.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for confirming the structural integrity and the specific sites of deuterium labeling. rsc.org While ¹H NMR shows the absence of signals where deuterium is present, ²H (deuterium) NMR can directly observe the deuterium nuclei.
Despite their power, these conventional techniques have limitations. MS can struggle to differentiate between isotopomers (compounds with the same number of isotopic atoms at different positions), and NMR often requires relatively large sample quantities. brightspec.com Emerging analytical technologies aim to overcome these challenges. One such technique is Molecular Rotational Resonance (MRR) spectroscopy , which provides unambiguous structure determination and can distinguish between isotopomers in a complex mixture with high sensitivity. brightspec.com Continued innovation in analytical methods is crucial for advancing the research applications of complex deuterated molecules. bvsalud.org
| Analytical Technique | Purpose | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment; use as internal standard. thalesnano.comrsc.org | High accuracy and sensitivity for quantification. | Cannot easily distinguish between isotopomers of identical mass. brightspec.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of label position and structural integrity. rsc.org | Provides definitive structural information. | Lower sensitivity, requires larger sample quantities. brightspec.com |
| Gas Chromatography (GC) | Separation of deuterated compounds from their protiated counterparts. researchgate.net | Essential for purity analysis and in non-MS based assays. researchgate.net | Requires volatile or derivatized compounds. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Unambiguous structure determination and isotopomer differentiation. brightspec.com | High precision and specificity for structural analysis. | An emerging technique, less commonly available. |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms esterification (δ 3.7 ppm for -OCH₃), while ²H NMR verifies deuterium incorporation.
- Mass Spectrometry : HRMS detects isotopic peaks (M+3 for CD₃), and ESI-MS/MS fragments validate structural integrity.
- FT-IR : C≡C stretch (~2110 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups .
How can researchers resolve contradictions in reaction yields during deuterated ester synthesis?
Advanced
Yield discrepancies often stem from incomplete deuteration or side reactions (e.g., hydrolysis). Methodological solutions include:
- Isotopic Purity Checks : Use ²H NMR to confirm CD₃ group integrity.
- Reaction Optimization : Increase deuteration time (24–48 hrs) or use excess CD₃OD.
- Byproduct Analysis : TLC or GC-MS identifies hydrolysis products; silica gel chromatography removes them .
What isotopic kinetic effects are observed in reactions involving this compound?
Advanced
Deuterium isotope effects (kH/kD) arise in bond-forming/breaking steps. For example, in ester hydrolysis, deuteration slows reaction rates due to stronger C-D bonds. Kinetic isotope effects (KIE) are quantified via comparative LC-MS or ¹H/²H NMR kinetic assays. Such studies inform mechanistic models (e.g., SN2 vs. radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
